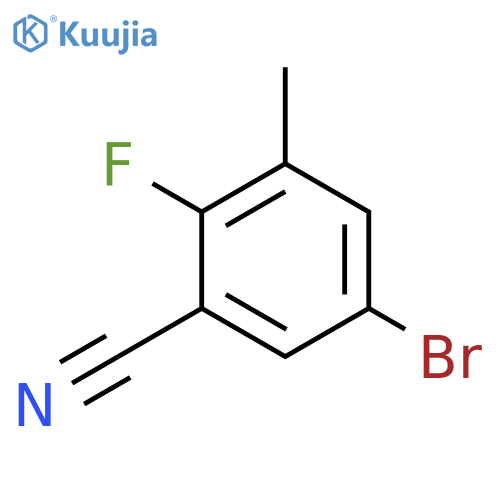

Cas no 1110502-49-2 (5-Bromo-2-fluoro-3-methylbenzonitrile)

1110502-49-2 structure

商品名:5-Bromo-2-fluoro-3-methylbenzonitrile

CAS番号:1110502-49-2

MF:C8H5BrFN

メガワット:214.03440451622

MDL:MFCD25955533

CID:2884229

PubChem ID:71138359

5-Bromo-2-fluoro-3-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-fluoro-3-methylbenzonitrile

- SCHEMBL14321234

- DB-168477

- CS-0377880

- BS-30094

- 1110502-49-2

- 5-Bromo-2-fluoro-3-methyl-benzonitrile

- MFCD25955533

- Benzonitrile, 5-bromo-2-fluoro-3-methyl-

- XPWCPSYTQVBPSU-UHFFFAOYSA-N

- F18651

- XH0592

- 812-935-9

-

- MDL: MFCD25955533

- インチ: InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3

- InChIKey: XPWCPSYTQVBPSU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1F)C#N)Br

計算された属性

- せいみつぶんしりょう: 212.95894g/mol

- どういたいしつりょう: 212.95894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

5-Bromo-2-fluoro-3-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC402052-1g |

5-Bromo-2-fluoro-3-methylbenzonitrile |

1110502-49-2 | 98% | 1g |

£246.00 | 2025-02-21 | |

| abcr | AB495156-5 g |

5-Bromo-2-fluoro-3-methyl-benzonitrile, 95%; . |

1110502-49-2 | 95% | 5g |

€990.00 | 2022-07-29 | |

| TRC | B692553-250mg |

5-Bromo-2-fluoro-3-methylbenzonitrile |

1110502-49-2 | 250mg |

$ 150.00 | 2023-04-18 | ||

| TRC | B692553-100mg |

5-Bromo-2-fluoro-3-methylbenzonitrile |

1110502-49-2 | 100mg |

$ 75.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D782612-1g |

Benzonitrile, 5-bromo-2-fluoro-3-methyl- |

1110502-49-2 | 95% | 1g |

$200 | 2024-07-28 | |

| abcr | AB495156-1g |

5-Bromo-2-fluoro-3-methyl-benzonitrile, 95%; . |

1110502-49-2 | 95% | 1g |

€245.90 | 2024-08-02 | |

| 1PlusChem | 1P00HC9F-100mg |

5-Bromo-2-fluoro-3-methylbenzonitrile |

1110502-49-2 | 98% | 100mg |

$65.00 | 2023-12-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL807-250mg |

Benzonitrile, 5-bromo-2-fluoro-3-methyl- |

1110502-49-2 | 95% | 250mg |

¥495.0 | 2024-04-26 | |

| A2B Chem LLC | AI08243-5g |

5-Bromo-2-fluoro-3-methylbenzonitrile |

1110502-49-2 | 98% | 5g |

$2340.00 | 2024-04-20 | |

| 1PlusChem | 1P00HC9F-5g |

5-Bromo-2-fluoro-3-methylbenzonitrile |

1110502-49-2 | 98% | 5g |

$611.00 | 2025-02-28 |

5-Bromo-2-fluoro-3-methylbenzonitrile 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

1110502-49-2 (5-Bromo-2-fluoro-3-methylbenzonitrile) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 81216-14-0(7-bromohept-1-yne)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1110502-49-2)5-Bromo-2-fluoro-3-methylbenzonitrile

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):442.0/728.0/1399.0